molecular formula C23H23NO4S2 B5060380 (5E)-5-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]-5-(prop-2-EN-1-YL)phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]-5-(prop-2-EN-1-YL)phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5060380
M. Wt: 441.6 g/mol
InChI Key: XADZBCZPFGOPKH-XSFVSMFZSA-N
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Description

(5E)-5-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]-5-(prop-2-EN-1-YL)phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines various functional groups

Properties

IUPAC Name

(5E)-5-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]-5-prop-2-enylphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S2/c1-4-5-17-12-16(14-20-22(25)24-23(29)30-20)13-19(26-3)21(17)28-11-10-27-18-8-6-15(2)7-9-18/h4,6-9,12-14H,1,5,10-11H2,2-3H3,(H,24,25,29)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADZBCZPFGOPKH-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2OC)C=C3C(=O)NC(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2OC)/C=C/3\C(=O)NC(=S)S3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]-5-(prop-2-EN-1-YL)phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. The process begins with the preparation of the core thiazolidinone structure, followed by the introduction of the methoxy, phenoxy, and prop-2-en-1-yl groups through various organic reactions. Common reagents used in these steps include alkyl halides, phenols, and thiourea, under conditions such as refluxing in organic solvents and the use of catalysts like acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]-5-(prop-2-EN-1-YL)phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in the synthesis of pharmaceuticals or advanced materials.

Biology

In biological research, it might be explored for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as enhanced conductivity, stability, or reactivity.

Mechanism of Action

The mechanism by which (5E)-5-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]-5-(prop-2-EN-1-YL)phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it might inhibit or activate certain enzymes, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

What sets (5E)-5-({3-Methoxy-4-[2-(4-methylphenoxy)ethoxy]-5-(prop-2-EN-1-YL)phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for developing new drugs or materials with specific desired characteristics.

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